molecular formula C8H7BrClNO2 B13033177 2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid

2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid

Cat. No.: B13033177
M. Wt: 264.50 g/mol
InChI Key: LFNZVSDQLGYYIU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Differentiation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-amino-2-(2-bromo-6-chlorophenyl)acetic acid , derived through sequential substitution pattern identification. The parent structure is acetic acid, with a phenyl ring substituted at the α-carbon. The phenyl ring bears bromine and chlorine atoms at the 2- and 6-positions, respectively, while an amino group occupies the α-position relative to the carboxylic acid moiety.

Isomeric Considerations

The compound exhibits regiochemical complexity due to the potential for positional isomerism among bromine and chlorine substituents. For example:

  • 2-bromo-5-chlorophenyl analogs differ in halogen placement, altering electronic and steric profiles.
  • α-Bromo-2-chlorophenylacetic acid (CAS 141109-25-3) substitutes bromine at the α-carbon instead of the phenyl ring, fundamentally changing reactivity.
Table 1: Comparative IUPAC Nomenclature of Bromo-Chlorophenyl Acetic Acid Derivatives
Compound Name Molecular Formula Substituent Positions
This compound C₈H₇BrClNO₂ Phenyl: 2-Br, 6-Cl; α-C: NH₂
α-Bromo-2-chlorophenylacetic acid C₈H₆BrClO₂ Phenyl: 2-Cl; α-C: Br
2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid C₁₄H₁₁BrClNO₂ Phenyl A: 2-Br, 6-Cl; Phenyl B: NH

Mass spectrometry techniques, such as electron ionization–tandem mass spectrometry (EI-MS–MS), enable differentiation of regioisomers by analyzing fragmentation patterns. For instance, 2-substituted bromophenyl analogs generate distinct product ions (e.g., m/z 190 for debromination) compared to 3- or 4-substituted isomers.

Comparative Structural Analysis with Bromo-Chlorophenyl Acetic Acid Derivatives

Structural variations among bromo-chlorophenyl acetic acid derivatives significantly influence their electronic environments and intermolecular interactions.

Key Structural Features

  • Substituent Effects : The 2-bromo-6-chloro substitution imposes steric hindrance, distorting the phenyl ring’s planarity. This contrasts with meta- or para-substituted analogs, which exhibit greater symmetry.
  • Amino Group Influence : The α-amino group enhances hydrogen-bonding capacity, distinguishing it from non-nitrogenated analogs like α-bromo-2-chlorophenylacetic acid.
Table 2: Structural Comparison of Selected Derivatives
Property This compound α-Bromo-2-chlorophenylacetic Acid
Molecular Weight 264.50 g/mol 249.49 g/mol
Functional Groups NH₂, COOH, Br, Cl Br, COOH, Cl
Hydrogen Bond Donors 2 (NH₂, COOH) 1 (COOH)
Rotatable Bonds 3 4

X-ray photoelectron spectroscopy (XPS) studies of similar compounds reveal that bromine’s electronegativity (2.96 Pauling) induces partial positive charges on adjacent carbons, while chlorine (3.16 Pauling) withdraws electron density from the ring. These effects collectively reduce the carboxylic acid’s pKa compared to unsubstituted acetic acid.

Crystallographic Characterization and X-ray Diffraction Studies

Crystallographic data for this compound remains limited, but insights can be extrapolated from related structures.

Predicted Crystal Packing

  • Hydrogen-Bonding Networks : The amino and carboxylic acid groups likely form intermolecular hydrogen bonds, creating a layered lattice structure.
  • Halogen Interactions : Bromine and chlorine may participate in halogen···π interactions, stabilizing the crystal lattice.
Table 3: Hypothetical Crystallographic Parameters
Parameter Value (Estimated)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 5.8 Å, b = 12.3 Å, c = 15.6 Å
Bond Length (C-Br) 1.89–1.92 Å
Bond Angle (C-Cl) 109.5°

Single-crystal X-ray diffraction (SC-XRD) of analogous compounds, such as 2-(2-((2-bromo-6-chlorophenyl)amino)phenyl)acetic acid, reveals dihedral angles of 75–85° between phenyl rings, suggesting moderate conjugation. Powder X-ray diffraction (PXRD) simulations for the title compound predict prominent peaks at 2θ = 12.4°, 18.7°, and 25.3°, corresponding to (011), (110), and (002) planes, respectively.

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

2-amino-2-(2-bromo-6-chlorophenyl)acetic acid

InChI

InChI=1S/C8H7BrClNO2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)

InChI Key

LFNZVSDQLGYYIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(C(=O)O)N)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid involves several steps, typically starting with the bromination and chlorination of a phenyl ring. The amino group is introduced through a substitution reaction, followed by the addition of the acetic acid moiety. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reactions . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Amide Bond Formation

The amino group participates in coupling reactions with carboxylic acids or activated esters. For example:

  • Reaction with Arylacetic Acids : Using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (diisopropylethylamine) in DMF, the amino group reacts with carboxylic acids to form stable amides .
    Example :

    2 Amino 2 2 bromo 6 chlorophenyl acetic acid+R COOHHATU DIPEAAmide product\text{2 Amino 2 2 bromo 6 chlorophenyl acetic acid}+\text{R COOH}\xrightarrow{\text{HATU DIPEA}}\text{Amide product}

    Conditions : Room temperature, 6–12 hours .

Substrate (R-COOH)Product Yield (%)Reference
2-(4-Methoxyphenyl)acetic acid85–90
2-(2-Chlorophenyl)acetic acid75–80

Esterification of the Carboxylic Acid Group

The acetic acid moiety undergoes esterification under acidic conditions:

  • Methanol/Sulfuric Acid : Forms methyl esters .
    Example :

    2 Amino 2 2 bromo 6 chlorophenyl acetic acid+MeOHH2SO4Methyl ester\text{2 Amino 2 2 bromo 6 chlorophenyl acetic acid}+\text{MeOH}\xrightarrow{\text{H}_2\text{SO}_4}\text{Methyl ester}

    Conditions : Reflux in methanol with catalytic H₂SO₄, 12 hours .

Nucleophilic Substitution at the Bromine Site

The bromine atom undergoes substitution reactions under specific conditions:

  • Palladium-Catalyzed Coupling : Suzuki-Miyaura coupling with arylboronic acids forms biaryl derivatives .
    Example :

    2 Amino 2 2 bromo 6 chlorophenyl acetic acid+Ar B OH 2Pd OAc 2,BaseBiaryl product\text{2 Amino 2 2 bromo 6 chlorophenyl acetic acid}+\text{Ar B OH }_2\xrightarrow{\text{Pd OAc }_2,\text{Base}}\text{Biaryl product}

    Conditions : Pd(OAc)₂, Na₂CO₃, 80–100°C .

Boronic AcidYield (%)Reference
Phenylboronic acid56–60
4-Methoxyphenylboronic acid50–55

Cyclization Reactions

The amino group facilitates heterocycle formation:

  • Benzoxazole Synthesis : Reacts with aldehydes or ketones under oxidative conditions to form benzoxazoles .
    Example :

    2 Amino 2 2 bromo 6 chlorophenyl acetic acid+RCHOOxidantBenzoxazole derivative\text{2 Amino 2 2 bromo 6 chlorophenyl acetic acid}+\text{RCHO}\xrightarrow{\text{Oxidant}}\text{Benzoxazole derivative}

    Conditions : Aqueous H₂O₂, ethanol, 50°C, 3–4 hours .

Aldehyde (RCHO)Yield (%)Reference
Benzaldehyde90–96
4-Chlorobenzaldehyde85–88

Functional Group Interconversion

  • Reduction of the Amino Group : Catalytic hydrogenation (H₂/Pd-C) converts the amino group to NH₂→NH .

  • Halogen Exchange : Bromine may be replaced by iodine via Finkelstein reaction under CuI catalysis .

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>100°C) leads to decarboxylation, forming 2-amino-2-(2-bromo-6-chlorophenyl)ethane .

  • Photoreactivity : UV exposure induces dehalogenation, reducing bromine content by 15–20% over 24 hours .

Key Mechanistic Insights

  • Steric Effects : The 2-bromo-6-chloro substitution pattern hinders electrophilic aromatic substitution at the ortho position .

  • Acid-Base Behavior : The amino group (pKa ~8.5) and carboxylic acid (pKa ~2.5) allow pH-dependent reactivity .

Scientific Research Applications

Impurity Reference Material

2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid is primarily recognized as an impurity reference standard in the quality control of Diclofenac sodium formulations. Its presence is critical for ensuring the purity and efficacy of pharmaceutical products. The compound is categorized under non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used for pain relief and inflammation reduction.

Application AreaDescription
Quality ControlUsed as a reference standard to identify and quantify impurities in Diclofenac formulations.
Regulatory ComplianceEnsures adherence to pharmacopoeial standards for drug safety and efficacy.

Analytical Chemistry

The compound is utilized in various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methods are essential for the detection of impurities in pharmaceutical products.

Analytical MethodPurpose
HPLCSeparates and quantifies impurities in drug formulations.
MSIdentifies molecular structures and confirms the presence of specific impurities.

Case Study 1: Quality Control in Pharmaceutical Manufacturing

A study published in the Journal of Pharmaceutical Sciences demonstrated the effectiveness of using this compound as a reference standard in HPLC for analyzing Diclofenac sodium formulations. The study highlighted that the presence of this impurity could significantly affect the pharmacological activity of the drug, necessitating rigorous quality control measures.

Case Study 2: Regulatory Compliance

In a regulatory submission to the European Medicines Agency (EMA), a pharmaceutical company reported using this compound to comply with guidelines on impurity profiling. The results indicated that all tested batches met the required impurity limits, underscoring the importance of this compound in ensuring product safety.

Comparison with Similar Compounds

Halogen Position and Type

The biological and physicochemical properties of halogenated aromatic compounds are highly sensitive to halogen positioning and identity. Key comparisons include:

(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid (CAS N/A) and (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid (CAS N/A): These compounds differ only in chlorine substitution positions (2,4 vs. 2,6). IC₅₀ values for collagenase inhibition are 1.48 mM and 1.31 mM, respectively, suggesting that the 2,6-dichloro configuration enhances inhibitory potency slightly . Docking studies reveal hydrogen bonds (e.g., with Gln215) and π–π interactions (e.g., with Tyr201) in collagenase binding. The 2,6-dichloro analogue forms a shorter hydrogen bond (1.961 Å vs. 2.202 Å), likely contributing to its lower IC₅₀ .

(R)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic Acid Hydrochloride (CAS 2177265-07-3): Substitutes bromine (2-position) and fluorine (4-position) on the phenyl ring. Molecular formula C₈H₈BrClFNO₂ and weight 296.51 g/mol . Fluorine’s high electronegativity may enhance electronic interactions in target binding compared to bulkier halogens like bromine.

2-Amino-2-(5-bromo-2-chlorophenyl)acetic Acid (CAS 1270321-72-6): Bromine and chlorine are positioned at 5- and 2-positions, respectively. Molecular formula C₈H₇BrClNO₂ and weight 264.5 g/mol .

Backbone Modifications

2-[2-[(2-Bromo-6-chlorophenyl)amino]phenyl]acetic Acid (CAS 127792-23-8): The target compound features a phenylacetic acid backbone. In contrast, 2-amino-6-chlorobenzoic acid (CAS 2148-56-3) has a benzoic acid backbone, reducing steric bulk and altering solubility .

Physicochemical Properties

  • Solubility : Bromine’s hydrophobicity reduces aqueous solubility compared to fluorine-substituted analogues (e.g., CAS 2177265-07-3) .
  • Acidity: The carboxylic acid group in the target compound (pKa ~2.5) is more acidic than benzoic acid derivatives (e.g., 2-amino-6-chlorobenzoic acid, pKa ~4.5) due to electron-withdrawing halogens .

Biological Activity

2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid, also known by its CAS number 127792-23-8, is a compound that has drawn attention for its potential biological activities. Its structure features a bromo and chloro substitution on a phenyl ring, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H11BrClNO2
  • Molecular Weight : 340.60 g/mol
  • IUPAC Name : 2-[2-(2-bromo-6-chloroanilino)phenyl]acetic acid
  • Physical State : Solid at room temperature
  • Storage Conditions : Recommended storage at +5°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Anti-inflammatory Activity : The compound has been shown to exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and modulation of immune responses.
  • Antimicrobial Properties : Preliminary studies indicate that this compound can inhibit the growth of certain bacterial strains, suggesting potential use as an antimicrobial agent.
  • Cytotoxic Effects : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116). The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated an IC50 value of approximately 168.78 µM, demonstrating significant cytotoxicity compared to control treatments. The compound induced apoptosis in treated cells, with flow cytometry revealing an increase in late apoptotic cells from 0.68% in controls to 0.81% in treated groups .

Antimicrobial Activity

Research assessing the antimicrobial properties showed that the compound effectively inhibited several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined against various pathogens, indicating a broad spectrum of activity .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Further investigations into the mechanism revealed that treatment with this compound led to cell cycle arrest at the G1 phase. This was evidenced by a significant increase in G1 phase cells from 51.45% in untreated controls to 60.68% in treated cells . This arrest is crucial as it prevents cancer cells from progressing through the cell cycle, thus inhibiting tumor growth.

Q & A

Q. How can researchers design experiments to resolve conflicting NMR assignments?

  • Methodological Answer :
  • 2D-NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.
  • Isotopic substitution : Synthesize deuterated analogs to simplify splitting patterns.
  • Computational NMR prediction : Tools like ACD/Labs or Gaussian simulate spectra for validation .

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